Cas no 954411-50-8 (3-BROMO-6-METHOXYMETHYL-7,9-DIMETHYLPHENANTHRIDINE)

3-ブロモ-6-メトキシメチル-7,9-ジメチルフェナントリジンは、有機合成化学において重要な中間体として利用される化合物です。特にフェナントリジン骨格を持つため、医薬品や機能性材料の開発において高い応用可能性を有します。ブロモ基とメトキシメチル基の導入により、選択的な官能基変換が可能であり、多様な誘導体合成に適しています。また、7位と9位のメチル基が立体障害を生じさせることで、特異的な反応性を発現します。本化合物は高い純度で提供可能であり、研究用途における再現性の高い結果が期待できます。

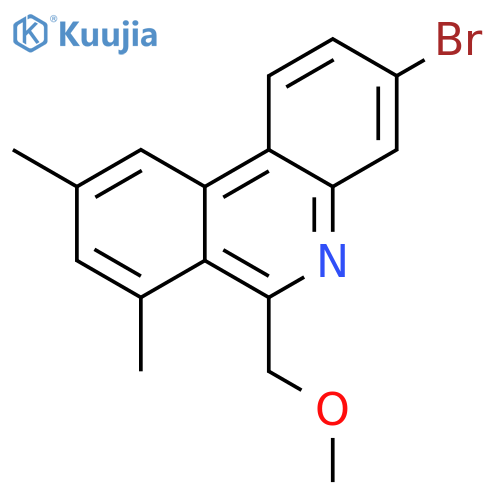

954411-50-8 structure

商品名:3-BROMO-6-METHOXYMETHYL-7,9-DIMETHYLPHENANTHRIDINE

CAS番号:954411-50-8

MF:C17H16BrNO

メガワット:330.219043731689

CID:5235832

3-BROMO-6-METHOXYMETHYL-7,9-DIMETHYLPHENANTHRIDINE 化学的及び物理的性質

名前と識別子

-

- 3-BROMO-6-METHOXYMETHYL-7,9-DIMETHYLPHENANTHRIDINE

-

- インチ: 1S/C17H16BrNO/c1-10-6-11(2)17-14(7-10)13-5-4-12(18)8-15(13)19-16(17)9-20-3/h4-8H,9H2,1-3H3

- InChIKey: WPQRZGBRAYCTLN-UHFFFAOYSA-N

- ほほえんだ: C1C2C(=NC(COC)=C3C=2C=C(C)C=C3C)C=C(Br)C=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 2

3-BROMO-6-METHOXYMETHYL-7,9-DIMETHYLPHENANTHRIDINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD320786-250mg |

3-Bromo-6-(Methoxymethyl)-7,9-dimethylphenanthridine |

954411-50-8 | 95+% | 250mg |

¥9618.0 | 2024-04-17 | |

| Ambeed | A623220-250mg |

3-Bromo-6-(Methoxymethyl)-7,9-dimethylphenanthridine |

954411-50-8 | 95+% | 250mg |

$1402.0 | 2024-04-15 | |

| Chemenu | CM375147-250mg |

3-bromo-6-(methoxymethyl)-7,9-dimethylphenanthridine |

954411-50-8 | 95%+ | 250mg |

$1388 | 2024-07-18 | |

| Crysdot LLC | CD11004124-1g |

3-Bromo-6-(Methoxymethyl)-7,9-dimethylphenanthridine |

954411-50-8 | 95+% | 1g |

$3475 | 2024-07-19 |

3-BROMO-6-METHOXYMETHYL-7,9-DIMETHYLPHENANTHRIDINE 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

954411-50-8 (3-BROMO-6-METHOXYMETHYL-7,9-DIMETHYLPHENANTHRIDINE) 関連製品

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:954411-50-8)3-BROMO-6-METHOXYMETHYL-7,9-DIMETHYLPHENANTHRIDINE

清らかである:99%

はかる:250mg

価格 ($):1262.0